molecular formula C10H14ClNO2 B13056656 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

Cat. No.: B13056656
M. Wt: 215.67 g/mol
InChI Key: NZAAZXUQYTXBRU-UHFFFAOYSA-N
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Description

1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is an organic compound that belongs to the class of phenylpropanolamines This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-5-methoxybenzene with a suitable alkylating agent, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Amino-2-propanol: This compound shares the amino and hydroxyl groups but lacks the chloro and methoxy substituents.

    2-Propanone, 1-(4-methoxyphenyl)-: This compound has a similar methoxy-substituted aromatic ring but differs in the presence of a ketone group instead of an amino group.

Uniqueness: 1-Amino-1-(2-chloro-

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3

InChI Key

NZAAZXUQYTXBRU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)Cl)N)O

Origin of Product

United States

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